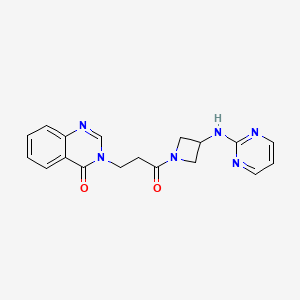

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-oxo-3-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-16(24-10-13(11-24)22-18-19-7-3-8-20-18)6-9-23-12-21-15-5-2-1-4-14(15)17(23)26/h1-5,7-8,12-13H,6,9-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJZQOADGRMBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable azetidinone derivative reacts with the quinazolinone core.

Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyrimidinylamine reacts with the azetidinylpropyl-quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains three reactive domains:

-

Quinazolin-4(3H)-one core : A bicyclic aromatic system with lactam-lactim tautomerism .

-

3-Oxo propyl chain : A ketone group susceptible to nucleophilic attack or reduction.

-

3-(Pyrimidin-2-ylamino)azetidine : A strained four-membered ring with a pyrimidine substituent, enabling cyclization and cross-coupling reactions .

Synthetic Pathways

The synthesis of this compound involves multi-step functionalization:

Table 1: Key Synthetic Steps and Conditions

Quinazolinone Core Reactions

-

Chlorination : Reacts with POCl₃ or SOCl₂ to form 4-chloroquinazoline derivatives (89% yield) .

-

Reduction : Hydrogenation with Pd/C reduces the pyrimidine ring to 1,2-dihydroquinazolinone .

Azetidine-Pyrimidine Modifications

-

Nucleophilic substitution : The azetidine’s NH group undergoes alkylation or acylation (e.g., with chloroacetyl chloride) .

-

Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups to the pyrimidine ring .

Ketone Reactivity

-

Nucleophilic addition : Grignard reagents add to the carbonyl group, forming tertiary alcohols.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (85–95% yield) .

Stability and Tautomerism

The quinazolinone core exhibits lactam-lactim tautomerism , which is pH-dependent and influences reactivity . In acidic conditions, the lactim form dominates, enhancing electrophilic substitution at the 2-position.

Table 2: Reactivity Trends in Quinazolinone Derivatives

Scientific Research Applications

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family, characterized by its unique structural features that include a quinazolinone core, an azetidine moiety, and a pyrimidinylamino substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C18H18N6O2, with a molecular weight of 350.382 g/mol. Its structure can be dissected into key functional groups that contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Quinazoline Core | Bicyclic structure with potential pharmacological properties. |

| Azetidine Moiety | Contributes to the compound's interaction with biological targets. |

| Pyrimidinylamino Group | Enhances binding affinity towards specific receptors or enzymes. |

Antimicrobial Properties

Research indicates that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. The in vitro evaluation of this compound against various bacterial and fungal strains is essential for establishing its efficacy. Preliminary studies suggest promising results against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

The quinazoline derivatives have been reported to possess anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation. The compound's potential as an anticancer agent can be explored through structure-activity relationship (SAR) studies, which aim to optimize its efficacy and selectivity against cancer cell lines .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. Binding affinity studies can elucidate how this compound modulates the activity of these targets, potentially leading to therapeutic applications in cancer and infectious diseases .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of quinazoline derivatives demonstrated that modifications to the azetidine and pyrimidine groups significantly influenced biological activity. For instance, substituting different groups on the azetidine ring resulted in enhanced antimicrobial activity, indicating that structural diversity is crucial for optimizing therapeutic effects .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its structural complexity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial properties |

| Pyrazolo[1,5-a]quinazolinone | Pyrazole ring fused with quinazoline | Potential PARP inhibitors |

| Quinazolinedione | Dione functionality in quinazoline | Antitumor activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinazolin-4(3H)-one derivatives, and what limitations exist in current methodologies?

- Methodological Answer : The synthesis of quinazolin-4(3H)-one derivatives often involves alkylation of the core quinazolinone structure with substituted ketones or halides. For example, 3-(3-oxo-3-phenylpropyl)-quinazolin-4(3H)-one was synthesized via alkylation with 3-halo-1-phenylpropan-1-one . However, drawbacks include reliance on metal catalysts (e.g., copper), long reaction times, and the need for pre-synthesized intermediates . Alternative methods using methyl ketones and DMPA as a one-carbon source have been explored but require optimization for scalability .

Q. How can researchers validate the biological activity of this compound, and what assays are recommended for initial screening?

- Methodological Answer : Initial biological screening should focus on assays relevant to its structural analogs, such as anticonvulsant or anticancer activity. For example, quinazolinone derivatives are tested for receptor binding affinity (e.g., histamine H₃ receptors) using radioligand displacement assays . Anticancer activity can be evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, with dose-response curves to determine IC₅₀ values .

Q. What experimental designs are suitable for assessing the compound’s physicochemical properties and stability?

- Methodological Answer : A split-plot randomized block design is recommended for systematic evaluation. For instance, variables like pH, temperature, and solvent polarity can be tested in triplicate to assess stability. Spectroscopic methods (e.g., UV-Vis, NMR) should monitor degradation products, while HPLC quantifies purity under varying conditions .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell line specificity, solvent used). To resolve this, replicate studies under standardized protocols (e.g., ISO guidelines) and perform meta-analyses of existing literature. Statistical tools like ANOVA can identify confounding variables .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to reduce reliance on metal catalysts?

- Methodological Answer : Green chemistry approaches, such as organocatalytic methods or photoredox catalysis, can replace metal catalysts. For example, using DMPA as a one-carbon source in copper-free conditions has shown promise for similar quinazolinones . Reaction kinetics studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps for process intensification .

Q. How can computational modeling elucidate the compound’s mechanism of action in anticancer pathways?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II or tubulin. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Pair these with transcriptomic profiling (RNA-seq) of treated cells to validate predicted pathways .

Q. What advanced spectroscopic techniques resolve structural ambiguities in quinazolin-4(3H)-one derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming regiochemistry and tautomeric forms. For example, HMBC correlations can distinguish between keto-enol tautomers in the azetidine moiety . X-ray crystallography remains the gold standard for absolute configuration determination .

Q. How can researchers design long-term toxicity studies to evaluate environmental impact?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine biodegradability via OECD 301F tests.

- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

- Phase 3 : Multi-generational studies to evaluate mutagenic potential (Ames test) and endocrine disruption (YES/YAS assays) .

Q. What methodological frameworks support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Use a hybrid approach combining QSAR modeling (e.g., CoMFA, CoMSIA) and synthetic diversification. For example, systematically modify the pyrimidin-2-ylamino substituent and correlate changes with biological activity. Validate models using leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.